![molecular formula C21H26O B12530717 [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene CAS No. 673474-47-0](/img/structure/B12530717.png)
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene: is an organic compound that features a benzene ring substituted with a benzyloxy group and a dimethylhexenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable halogenating agent to form benzyl halide, which is then reacted with a phenol derivative to form the benzyloxy group.
Attachment of the Dimethylhexenyl Chain: The dimethylhexenyl chain can be introduced through a series of reactions involving alkenylation and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the double bond in the dimethylhexenyl chain, converting it to a saturated alkyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are commonly used.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated alkyl chain derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Serves as a precursor for the synthesis of various functionalized aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene: can be compared with other benzene derivatives such as toluene, xylene, and benzyl alcohol.
Toluene: A simple methyl-substituted benzene, used as a solvent and in chemical synthesis.
Xylene: Dimethyl-substituted benzene, used in the production of polymers and as a solvent.
Benzyl Alcohol: Contains a benzyloxy group, used in perfumery and as a solvent.
Uniqueness:
- The presence of both a benzyloxy group and a dimethylhexenyl chain in this compound provides unique chemical properties, making it versatile for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
673474-47-0 |
|---|---|
Fórmula molecular |
C21H26O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(2,2-dimethyl-4-phenylhex-3-enoxy)methylbenzene |
InChI |
InChI=1S/C21H26O/c1-4-19(20-13-9-6-10-14-20)15-21(2,3)17-22-16-18-11-7-5-8-12-18/h5-15H,4,16-17H2,1-3H3 |
Clave InChI |
SMBDTYIJQGSKOE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(C)(C)COCC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


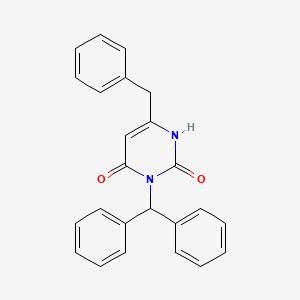
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
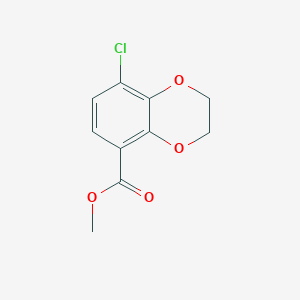
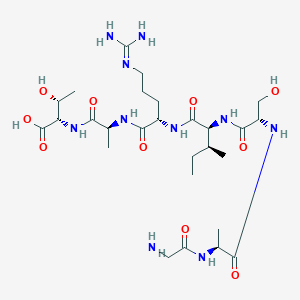

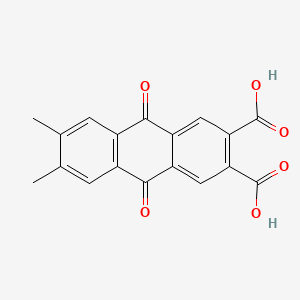
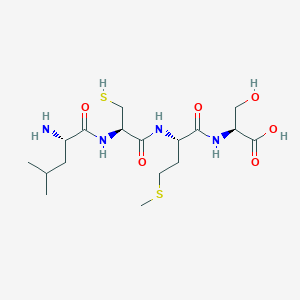
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
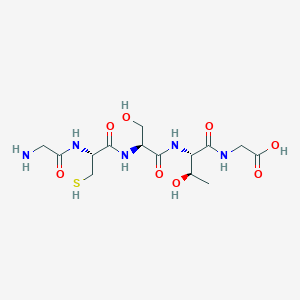
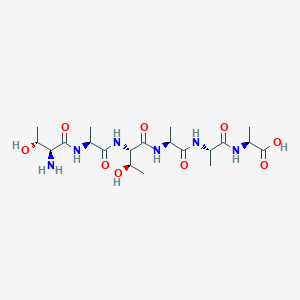
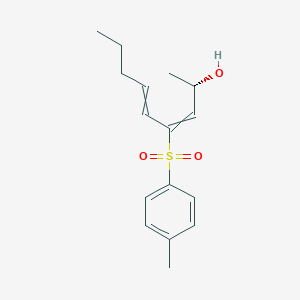
![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
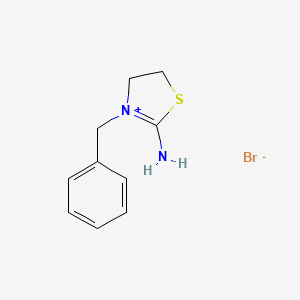
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
